molecular formula C24H22N4O5S B11576628 (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11576628
M. Wt: 478.5 g/mol
InChI Key: KMSJAUWCODVNQC-SFQUDFHCSA-N
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Description

The compound (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a cyano group, a dioxidotetrahydrothiophenyl group, and a pyrido[1,2-a]pyrimidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidinyl core, the introduction of the cyano group, and the attachment of the dioxidotetrahydrothiophenyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers could investigate its interactions with various biomolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

Medicine

In medicine, the compound could be explored for its potential pharmacological properties. Studies may focus on its efficacy in treating specific diseases or conditions, as well as its safety and toxicity profiles.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide include:

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C24H22N4O5S/c1-15-5-3-7-19(11-15)33-23-20(24(30)28-9-4-6-16(2)21(28)27-23)12-17(13-25)22(29)26-18-8-10-34(31,32)14-18/h3-7,9,11-12,18H,8,10,14H2,1-2H3,(H,26,29)/b17-12+

InChI Key

KMSJAUWCODVNQC-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NC4CCS(=O)(=O)C4

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

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